N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Description
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMCBUDLMNOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623366 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093686-48-6 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine"
An In-depth Technical Guide to the Synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of this compound, a secondary amine incorporating the privileged pyrrolidine scaffold. The core of this guide is a detailed exposition of the reductive amination strategy, a cornerstone of modern amine synthesis. We delve into the mechanistic underpinnings of the reaction, provide a rationale for the strategic selection of reagents, and present a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. Furthermore, this document includes a thorough characterization profile, detailing the expected spectroscopic data (NMR, IR, and MS) to aid in product identification and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a fundamental building block in a vast array of biologically active molecules, including numerous natural products and synthetic drugs.[1] Its prevalence is attributed to several key features: the non-planar, three-dimensional structure allows for a precise spatial orientation of substituents, which is crucial for specific interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's pharmacokinetic properties.[1]
This compound belongs to a class of substituted pyrrolidines that are of significant interest in medicinal chemistry. The combination of the chiral pyrrolidine moiety and the N-isopropyl group creates a unique structural motif with potential applications in the development of novel therapeutic agents. The synthesis of such molecules with high purity and efficiency is therefore a critical task for chemists in the pharmaceutical industry. This guide focuses on a reliable and scalable synthetic route to this target compound.
Synthetic Strategy: Reductive Amination
The most direct and efficient method for the synthesis of this compound is the reductive amination of 2-(aminomethyl)pyrrolidine with propan-2-one (acetone). This powerful one-pot reaction is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[2][3]
Mechanistic Overview
The reaction proceeds via a two-step sequence within a single reaction mixture:
-
Imine Formation : The primary amine of 2-(aminomethyl)pyrrolidine nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration, often catalyzed by a weak acid, results in the formation of an intermediate imine (or its protonated form, the iminium ion).
-
Reduction : A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to afford the target secondary amine.
The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the intermediate imine/iminium ion.[4][5]
Caption: Overall synthetic pathway via reductive amination.
Rationale for Reagent Selection
The success of this synthesis hinges on the appropriate choice of reagents and conditions.
-
Starting Materials : Both 2-(aminomethyl)pyrrolidine and acetone are readily available commercial starting materials. The pyrrolidine precursor provides the core heterocyclic structure, while acetone serves as the source for the isopropyl group.
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is the reagent of choice for this transformation.[6][7][8] Its advantages over other hydrides are significant:
-
Selectivity : It is a mild reducing agent that reacts much faster with protonated imines than with ketones, allowing the reaction to be performed in one pot without significant formation of isopropanol as a byproduct.[4]
-
Non-Toxicity : Unlike sodium cyanoborohydride (NaBH₃CN), it does not generate toxic cyanide byproducts.
-
Moisture Tolerance : While it is sensitive to water, it is generally more tolerant than reagents like sodium borohydride (NaBH₄) under the acidic conditions that can favor imine formation.[8]
-
-
Solvent: 1,2-Dichloroethane (DCE) : Anhydrous aprotic solvents are preferred for this reaction. DCE is an excellent choice as it effectively solubilizes the reactants and the imine intermediate and does not interfere with the reducing agent.[7][9] Dichloromethane (DCM) or tetrahydrofuran (THF) are also viable alternatives.[7]
-
Catalyst: Acetic Acid (Optional) : The formation of the imine is the rate-limiting step and is catalyzed by acid. However, since the reaction generates acetic acid from the sodium triacetoxyborohydride, the addition of an external acid catalyst is often not necessary but can be beneficial for less reactive substrates.[9]
Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 2-(Aminomethyl)pyrrolidine | C₅H₁₂N₂ | 100.16 | 1.00 g (10.0 mmol) | Starting material |
| Acetone (Propan-2-one) | C₃H₆O | 58.08 | 0.70 g (12.0 mmol) | Reagent (1.2 equiv.) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.54 g (12.0 mmol) | Reducing agent (1.2 equiv.) |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | Anhydrous solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | For workup |
| Dichloromethane (DCM) | CH₂Cl₂ | - | ~100 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | Drying agent |
| Silica Gel | SiO₂ | - | As needed | For chromatography |
Equipment : Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet, dropping funnel (optional), separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(aminomethyl)pyrrolidine (1.00 g, 10.0 mmol).
-
Solvent and Reagent Addition : Add anhydrous 1,2-dichloroethane (40 mL) followed by acetone (0.88 mL, 0.70 g, 12.0 mmol). Stir the resulting solution at room temperature for 20 minutes to allow for initial imine formation.
-
Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution in portions over approximately 10 minutes. An increase in temperature may be observed.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting amine. The reaction is typically complete within 12-18 hours.
-
Workup - Quenching : Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate solution (~50 mL) to quench the excess reducing agent and neutralize any acid. Vigorous gas evolution (H₂) will occur.
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration : Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), is typically effective for isolating the pure product.
Characterization and Data Analysis
The identity and purity of the synthesized this compound (Molecular Formula: C₈H₁₈N₂, Molecular Weight: 142.24 g/mol ) should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the compound's structure and data from analogous molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.9-3.1 | m | 1H | CH (isopropyl) |
| ~2.8-3.0 | m | 1H | CH (pyrrolidine ring) |
| ~2.6-2.8 | m | 2H | N-CH ₂ (pyrrolidine) |
| ~2.4-2.6 | m | 2H | CH ₂-N (exocyclic) |
| ~1.6-1.9 | m | 4H | CH ₂-CH ₂ (pyrrolidine) |
| ~1.4-1.6 | br s | 2H | NH (amine and pyrrolidine) |
| ~1.0-1.1 | d | 6H | (CH ₃)₂CH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~60-62 | C H (pyrrolidine ring) |
| ~55-57 | C H₂-N (exocyclic) |
| ~48-50 | C H (isopropyl) |
| ~46-48 | N-C H₂ (pyrrolidine) |
| ~28-30 | C H₂ (pyrrolidine) |
| ~24-26 | C H₂ (pyrrolidine) |
| ~22-24 | (C H₃)₂CH |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 (broad) | N-H stretch (secondary amine) |
| 2960-2970 | C-H stretch (aliphatic, CH₃) |
| 2850-2870 | C-H stretch (aliphatic, CH₂) |
| 1100-1200 | C-N stretch |
Mass Spectrometry
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 142. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺ at m/z = 127) and the alpha-cleavage characteristic of amines. The base peak is often the result of cleavage at the C-C bond alpha to the nitrogen, which would lead to a fragment at m/z = 84 (the pyrrolidinylmethyl cation) or m/z = 58.
Safety and Handling
-
2-(Aminomethyl)pyrrolidine : Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetone : Highly flammable liquid and vapor. Keep away from heat and open flames.
-
Sodium Triacetoxyborohydride : Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
1,2-Dichloroethane : Carcinogen and toxic. All manipulations should be performed within a certified chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide has detailed a reliable and efficient synthesis of this compound via a one-pot reductive amination. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yielding reaction under safe and manageable conditions. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers and professionals engaged in the synthesis of novel pyrrolidine-based compounds for pharmaceutical and chemical research.
References
- Carlson, M. W., et al.A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Carlson, M. W., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 234. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions.[Link]
-
García-García, P., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
-
PubChem. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.[Link]
Sources
- 1. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gctlc.org [gctlc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Guide: Structural Elucidation of N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Topic: Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary & Chemical Identity
N-(Pyrrolidin-2-ylmethyl)propan-2-amine (C₈H₁₈N₂) is a vicinal diamine featuring a chiral pyrrolidine core substituted at the C2 position with an isopropylaminomethyl group. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a precursor for substituted benzamides (e.g., antipsychotics like sulpiride analogs) and as a chiral ligand in asymmetric organocatalysis.
This guide provides a comprehensive framework for the unambiguous structural characterization of this molecule. It moves beyond basic identification to address stereochemical purity and impurity profiling, essential for GLP/GMP compliance in drug development.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Chiral Center | C2 (Pyrrolidine ring) - Typically (S) if derived from L-Proline |
| Key Functionality | Secondary amine (cyclic), Secondary amine (acyclic), 1,2-diamine motif |
Synthetic Context & Impurity Profiling
To accurately elucidate the structure, one must understand the "genealogy" of the sample. The synthetic origin dictates the impurity profile, which often complicates spectral interpretation.
Common Synthetic Route: Reductive amination of N-Boc-prolinal with isopropylamine, followed by acidic deprotection.
-
Target Structure: Free base diamine.
-
Critical Impurities to Monitor:
-
Over-alkylation:N,N-diisopropyl adducts.
-
Incomplete Deprotection:N-Boc intermediates (distinct t-butyl singlet at ~1.4 ppm).
-
Epimerization: Racemization at the C2 position during aldehyde formation.
-
Analytical Strategy: The Elucidation Workflow
The following diagram outlines the logical decision tree for validating the structure, moving from mass confirmation to stereochemical assignment.
Figure 1: Step-by-step structural elucidation workflow ensuring rigorous validation.
Spectroscopic Characterization
Mass Spectrometry (HRMS-ESI)
Protocol: Dissolve 1 mg sample in MeOH:H₂O (1:1) + 0.1% Formic Acid.[1] Direct infusion ESI(+).
-
Parent Ion: Observe [M+H]⁺ at m/z 143.1546 (Calc. for C₈H₁₉N₂⁺).
-
Fragmentation Pattern (MS/MS):
-
m/z 70.06: Pyrrolidinium ion (Characteristic α-cleavage).
-
m/z 72.08: Isopropylaminomethyl fragment.
-
Diagnostic: Loss of the isopropyl group (M - 43) is common but less dominant than the ring cleavage.
-
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this elucidation. The molecule possesses distinct spin systems: the isopropyl group, the methylene bridge, and the pyrrolidine ring.
Solvent Selection: CDCl₃ is preferred to observe N-H protons (broad). D₂O will exchange N-H protons, simplifying the spectrum but losing amine information.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are estimates based on structural analogs (e.g., 2-(aminomethyl)pyrrolidine).
| Position | Shift (δ, ppm) | Mult. | Int.[2][3][4] | Assignment Logic |
| 1 | 1.05 & 1.07 | d, J=6.5Hz | 6H | Isopropyl Methyls . Diastereotopic nature may cause slight splitting. |
| 2 | 1.35 - 1.90 | m | 4H | Ring -CH₂- (C3, C4) . Complex multiplets. |
| 3 | 2.10 | br s | 2H | N-H . Variable. Disappears in D₂O. |
| 4 | 2.55 | dd, J=12, 7Hz | 1H | Bridge -CH₂- (Ha) . Diastereotopic. |
| 5 | 2.68 | dd, J=12, 4Hz | 1H | Bridge -CH₂- (Hb) . Diastereotopic. |
| 6 | 2.82 | sept, J=6.5Hz | 1H | Isopropyl -CH- .[1] Distinctive septet. |
| 7 | 2.90 | m | 2H | Ring -CH₂- (C5) . Adjacent to Nitrogen. |
| 8 | 3.25 | m | 1H | Ring -CH- (C2) .[5] Chiral center; deshielded by N and branch. |
2D NMR Connectivity Logic (COSY & HMBC)
To prove the structure is not an isomer (e.g., an ethyl-substituted ring), establish the following correlations:
Figure 2: Key COSY (Red) and HMBC (Blue) correlations required to confirm connectivity.
Stereochemical Validation (Critical Step)
Since the molecule contains a chiral center at C2, determining Enantiomeric Excess (ee%) is mandatory.
Protocol: Mosher's Amide Analysis (NMR Method)
If a chiral HPLC column is unavailable, derivatization with Mosher's acid chloride is the most robust method.
-
Reaction: React 5 mg of the diamine with (R)-(-)-MTPA-Cl in pyridine/CDCl₃.
-
Analysis: Acquire ¹H or ¹⁹F NMR.
-
Interpretation: The resulting diastereomers will show distinct chemical shifts for the Mosher's methoxy group or the isopropyl methyls.
Protocol: Chiral HPLC (Direct Method)[7]
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophores).
-
Expectation: Enantiomers should resolve with a separation factor (
) > 1.2.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Standard text for NMR shift prediction rules).
-
BenchChem. (2025).[1][3][6][7] Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Link (Used for HPLC condition extrapolation).
-
Ochoa, J. L., et al. (2026).[4][8] "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation". Journal of the American Society for Mass Spectrometry.[8] (Source for MS fragmentation logic).
-
Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines. Link (Source for synthetic routes and impurity context).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of N-(Pyrrolidin-2-ylmethyl)propan-2-amine
[1]
Compound Name: this compound Common Synonyms: N-Isopropyl-2-(aminomethyl)pyrrolidine; N-Isopropylprolinamine Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol Stereochemistry: Typically (S)-enantiomer (derived from L-Proline)[1]
Synthesis & Structural Context (Pathway Analysis)[1]
Understanding the synthetic origin is critical for interpreting spectroscopic impurities. This compound is classically synthesized via the amidation of N-protected proline followed by reduction. The following workflow illustrates the chemical lineage and potential impurities (e.g., unreduced amides or protected intermediates).
Figure 1: Synthetic lineage.[1] Note that incomplete reduction often results in carbonyl signals (~165-175 ppm in ¹³C NMR) absent in the pure diamine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]
The NMR profile is characterized by the diastereotopic nature of the methylene protons adjacent to the chiral center (C2) and the distinct septet of the isopropyl group.
¹H NMR Data (400 MHz, CDCl₃)
Solvent Note: CDCl₃ is standard.[2] However, if the sample is a hydrochloride salt, conversion to the free base using K₂CO₃/DCM extraction is required before analysis to match these shifts.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 1.06 - 1.09 | Doublet (J ≈ 6.2 Hz) | 6H | –CH(CH ₃)₂ | Isopropyl methyl groups (equivalent).[1] |
| 1.35 - 1.50 | Multiplet | 1H | Ring C3–H | Pyrrolidine ring (β-proton).[1] |
| 1.65 - 1.95 | Multiplet | 3H | Ring C3–H, C4–H₂ | Pyrrolidine ring (β/γ-protons).[1] |
| 2.05 | Broad Singlet | 2H | NH | Exchangeable amine protons (position varies with conc/water).[1] |
| 2.55 - 2.65 | dd (ABX system) | 1H | –CH ₂–NH– | Exocyclic methylene (Diastereotopic Proton A).[1] |
| 2.72 - 2.80 | dd (ABX system) | 1H | –CH ₂–NH– | Exocyclic methylene (Diastereotopic Proton B).[1] |
| 2.78 - 2.88 | Septet (J ≈ 6.2 Hz) | 1H | –CH (CH₃)₂ | Isopropyl methine.[1] |
| 2.85 - 2.95 | Multiplet | 2H | Ring C5–H₂ | Pyrrolidine ring (δ-protons adjacent to N).[1] |
| 3.15 - 3.25 | Multiplet | 1H | Ring C2–H | Chiral center methine. |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Type | Assignment | Notes |
| 22.8 | CH₃ | –CH(C H₃)₂ | Isopropyl methyls.[1][3] |
| 25.6 | CH₂ | Ring C4 | γ-Carbon (furthest from N).[1] |
| 31.5 | CH₂ | Ring C3 | β-Carbon. |
| 46.2 | CH₂ | Ring C5 | δ-Carbon (adjacent to ring N).[1] |
| 48.8 | CH | –C H(CH₃)₂ | Isopropyl methine.[1] |
| 54.2 | CH₂ | –C H₂–NH– | Exocyclic methylene bridge. |
| 59.8 | CH | Ring C2 | Chiral center (α-Carbon).[1] |
Mass Spectrometry (MS) Profile[1]
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint unique to the 1,2-diamine structure.
-
Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).[1]
-
Molecular Ion: [M+H]⁺ = 143.15 m/z.[1]
Fragmentation Logic (EI)
The molecule cleaves predominantly at the C-C bonds adjacent to the nitrogen atoms (α-cleavage).[1]
-
Base Peak (m/z 70): Corresponds to the pyrrolidinium ion (C₄H₈N⁺), formed by cleavage between the chiral C2 and the exocyclic methylene.[1] This is the diagnostic peak for 2-substituted pyrrolidines.
-
Fragment (m/z 72): Corresponds to the isopropylaminomethyl fragment (CH₂=NH⁺-iPr) cleavage.[1]
-
Molecular Ion (m/z 142): Usually weak in EI due to rapid fragmentation.[1]
Infrared (IR) Spectroscopy[1][2][3][5]
-
Method: Thin film (neat) on NaCl/KBr plates.
-
Key Diagnostic Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |
| 3250 - 3350 | N-H Stretch | 2° Amines | Broad, weak band indicating secondary amines. |
| 2960, 2870 | C-H Stretch | Alkyl | Strong absorptions from isopropyl and ring CH₂. |
| 1460 | C-H Bend | CH₂/CH₃ | Scissoring vibrations. |
| 1365, 1385 | C-H Bend | gem-Dimethyl | "Rabbit ears" doublet characteristic of the isopropyl group.[1] |
| 1120 | C-N Stretch | C-N | Aliphatic amine fingerprint. |
Experimental Protocols
Protocol A: NMR Sample Preparation (Free Base)
Rationale: Amine salts (HCl/TFA) cause significant chemical shift perturbations and broadening of protons adjacent to nitrogen.[1]
-
Extraction: Dissolve 20 mg of the salt form in 1 mL of saturated aqueous NaHCO₃ or 1M NaOH.
-
Partition: Extract twice with 1 mL of Dichloromethane (DCM).
-
Drying: Pass the organic layer through a small plug of anhydrous K₂CO₃ (avoid MgSO₄ for small amines as adsorption can occur).
-
Evaporation: Carefully remove solvent under a gentle stream of nitrogen (compound is semi-volatile).
-
Solvation: Immediately redissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).
Protocol B: Chiral Purity Determination (Mosher's Amide)
To verify the enantiomeric excess (ee) of the (S)-isomer:
Logic & Connectivity Diagram
The following diagram visualizes the structural connectivity correlations observed in 2D NMR (COSY and HMBC), validating the assignment.
Figure 2: 2D NMR Connectivity Map. Green dashed lines represent scalar coupling (COSY); Red solid lines represent heteronuclear multiple bond correlation (HMBC).[1]
References
-
Synthesis of Chiral Diamines: Nair, V., et al. "Asymmetric synthesis of diamines from amino acids." Tetrahedron: Asymmetry, 2005.[1]
-
Spectroscopic Data of Proline Derivatives: BenchChem Technical Guides. "Spectroscopic Characterization of Proline-Derived Ligands." [1]
-
General NMR of 1,2-Diamines: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Standard Reference for Amine Shifts).
-
Reaction Monitoring (Reduction): Brown, H. C., & Choi, Y. M.[1] "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of the American Chemical Society.[4]
The Strategic Deployment of Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the pursuit of novel therapeutics, escaping the "flatland" of planar aromatic compounds has become a primary directive for medicinal chemists. The pyrrolidine ring—a five-membered, saturated nitrogen heterocycle—has emerged as a highly privileged scaffold in this endeavor. Ranking among the top five most common non-aromatic nitrogen heterocycles in FDA-approved drugs, pyrrolidine derivatives offer unparalleled advantages in structural rigidity, basicity, and three-dimensional (3D) vectorality[1].
This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and synthetic development of pyrrolidine derivatives. By examining the causality behind stereochemical choices and providing self-validating synthetic protocols, this guide serves as a comprehensive framework for scientists engineering the next generation of pyrrolidine-based therapeutics.
The Physicochemical Imperative: Why Pyrrolidine?
As application scientists, we do not select scaffolds arbitrarily; every structural choice must solve a specific pharmacokinetic (PK) or pharmacodynamic (PD) liability. The pyrrolidine ring offers three distinct physicochemical advantages over its carbocyclic (cyclopentane) and aromatic (pyrrole) counterparts[1]:
-
sp³-Hybridized 3D Coverage: Unlike planar pyrroles, the sp³-hybridized carbons of pyrrolidine allow for complex spatial arrangements. This non-planarity induces a phenomenon known as "pseudorotation," enabling the ring to adopt multiple envelope and half-chair conformations. By strategically placing bulky substituents, we can lock the ring into a bioactive conformation that perfectly complements the target protein's binding pocket[1].
-
Tunable Basicity: The secondary amine of a bare pyrrolidine has a pKa of approximately 11.3. At physiological pH (7.4), it exists predominantly in its protonated, cationic state. This is frequently exploited to engineer critical salt bridges with acidic residues (e.g., glutamate or aspartate) within target active sites.
-
Favorable Polar Surface Area (PSA): The introduction of the nitrogen atom provides a marked dipole moment and an optimal PSA, parameters that are entirely absent in cyclopentane analogs, thereby significantly improving aqueous solubility and oral bioavailability[1],[2].
Rational Drug Design & Optimization Workflow
The development of a pyrrolidine derivative typically transitions from a high-throughput screening (HTS) hit or a natural alkaloid precursor (e.g., nicotine, preussin) into a highly selective lead compound[3]. The workflow below illustrates the critical decision gates in this optimization process.
Figure 1: Hit-to-lead optimization workflow for pyrrolidine-based scaffolds.
Pharmacological Landscape & Quantitative Profiling
The versatility of the pyrrolidine core allows it to act as a central pharmacophore across vastly different therapeutic areas. Recent structural modifications at the N1, C3, and C5 positions have yielded multifunctional agents capable of addressing both metabolic disorders and aggressive malignancies[2].
To benchmark current progress, we have summarized the quantitative efficacy of several recently developed pyrrolidine derivatives in Table 1.
Table 1: Quantitative Pharmacological Profiling of Recent Pyrrolidine Derivatives
| Compound / Derivative | Structural Class | Biological Target / Application | Quantitative Efficacy (Metric) | Source |
| Vildagliptin | Cyanopyrrolidine | DPP-4 (Type 2 Diabetes) | IC50 = 3.5 nM | [4] |
| Compound 37e | Thiophene-Pyrrolidine | Anticancer (MCF-7 / HeLa) | IC50 = 17 µM / 19 µM | [1] |
| Compound 69k | Pyrrolidine-2,5-dione | Anticonvulsant (MES test) | ED50 = 80.38 mg/kg | [1] |
| Compound 51a | Thiazole-Pyrrolidine | Antibacterial (B. cereus) | MIC = 21.70 μg/mL | [5] |
| Compound 38 | Sulfonylamino Pyrrolidine | Antibacterial (S. aureus) | MIC = 3.11 μg/mL | [5] |
Synthetic Methodologies: The Cyanopyrrolidine Paradigm
One of the most commercially successful applications of the pyrrolidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Vildagliptin. These molecules require a highly specific (S)-stereocenter to fit into the S1 pocket of the DPP-4 enzyme[4],[6].
Mechanism of Action: Covalent Inhibition
Vildagliptin utilizes a cyano group attached to the pyrrolidine ring as an electrophilic "warhead." When the drug enters the DPP-4 active site, the hydroxyl group of the catalytic Ser630 residue executes a nucleophilic attack on the nitrile carbon. This forms a reversible covalent imidate adduct, effectively neutralizing the enzyme and preserving active Incretin hormones (GLP-1) to stimulate insulin secretion[4].
Figure 2: Mechanism of action for cyanopyrrolidine-based DPP-4 inhibitors.
Self-Validating Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
To construct this pharmacophore, we must synthesize the key intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The following protocol is designed as a self-validating system, ensuring that any deviation in stereochemical integrity or functional group conversion is immediately detected[6],[7].
Phase 1: Regioselective N-Acylation
-
Reagent Preparation: Dissolve 1.0 equivalent of (S)-prolinamide in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Acid Scavenging: Add 2.0 equivalents of propylene oxide to the solution.
-
Causality: Traditional inorganic bases (e.g., K₂CO₃) or strong organic bases (e.g., triethylamine) can abstract the acidic alpha-proton, leading to the racemization of the critical (S)-stereocenter. Propylene oxide circumvents this by acting as an irreversible, neutral acid scavenger—it undergoes ring-opening with the generated HCl byproduct, preserving the enantiomeric purity[7].
-
-
Electrophile Addition: Cool the reaction vessel to 0–5 °C. Dropwise add 1.1 equivalents of chloroacetyl chloride.
-
Causality: The low temperature controls the highly exothermic acylation, preventing thermal degradation and unwanted over-alkylation[7].
-
Phase 2: Dehydration to the Nitrile Warhead 4. Dehydration: Treat the resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-amide with trifluoroacetic anhydride (TFAA) and pyridine at 0 °C.
-
Causality: TFAA selectively dehydrates the primary amide to a nitrile without displacing the alpha-chloro group, successfully installing the electrophilic trap required for DPP-4 inhibition[6].
Phase 3: Self-Validating Quality Control 5. Spectroscopic Validation (FT-IR): Analyze the crude product via FT-IR. The reaction is validated as successful only if the broad amide N-H stretches (~3200-3400 cm⁻¹) have completely disappeared, replaced by a sharp, distinct C≡N stretch at ~2240 cm⁻¹. If the N-H stretch persists, the dehydration is incomplete, signaling a failure in TFAA reagent integrity. 6. Stereochemical Validation (Chiral HPLC): Run the product through a chiral stationary phase HPLC.
-
Causality: The system requires >99% enantiomeric excess (ee). The (R)-enantiomer causes steric clashes within the DPP-4 S1 pocket; thus, any detection of the (R)-isomer >1% invalidates the batch and indicates a failure in temperature control during Phase 1.
Conclusion
The discovery and development of pyrrolidine derivatives represent a masterclass in modern medicinal chemistry. By leveraging the unique sp³-hybridized geometry and tunable basicity of this five-membered heterocycle, scientists can systematically overcome the limitations of planar drug candidates. As demonstrated by the precise synthetic requirements of agents like Vildagliptin, success in this field relies heavily on understanding the causality behind stereochemical control and implementing rigorous, self-validating experimental designs.
References
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / PubMed Central URL
- Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL
- Title: Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents Source: Future Medicinal Chemistry / PubMed URL
- Title: Synthesis of vildagliptin: Research advances Source: ResearchGate URL
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI / International Journal of Molecular Sciences URL
- Title: Synthesis of (S)-1-(2-chloroacetyl)
- Title: CN110590632A - Preparation method of vildagliptin intermediate Source: Google Patents URL
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]
Methodological & Application
"N-(Pyrrolidin-2-ylmethyl)propan-2-amine in medicinal chemistry applications"
Application Note: N-(Pyrrolidin-2-ylmethyl)propan-2-amine in Medicinal Chemistry
Executive Summary
This compound (also referred to as N-isopropyl-2-(aminomethyl)pyrrolidine) represents a privileged 1,2-diamine motif.[1] Structurally, it consists of a chiral pyrrolidine ring linked via a methylene bridge to a secondary isopropylamine.
In medicinal chemistry, this molecule serves two distinct high-value functions:
-
Pharmacophore Fragment: It acts as a conformationally restricted diamine scaffold for dopamine receptor antagonists (specifically D2/D3 benzamides like Amisulpride analogs) and sigma receptor ligands.[1] The isopropyl group modulates lipophilicity and metabolic stability compared to primary amine analogs.
-
Chiral Ligand/Auxiliary: The C2-symmetric or pseudo-C2-symmetric nature of its metal complexes makes it a potent ligand for asymmetric catalysis (e.g., Henry reactions, Michael additions), enabling the synthesis of enantiopure active pharmaceutical ingredients (APIs).
Chemical Profile & Stability
| Property | Specification | Medicinal Relevance |
| Molecular Formula | C₈H₁₈N₂ | Low molecular weight fragment (<150 Da) ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| Chirality | (S) or (R) | The (S)-enantiomer (derived from L-Proline) is the most common bioactive conformer in benzamide antipsychotics. |
| Basicity (pKa) | N1 (Ring): ~10.5N2 (Chain): ~9.8 | Two basic centers allow for formation of stable dihydrochloride salts or chelation with transition metals (Cu, Zn, Ni). |
| Sterics | Isopropyl (Side chain) | Provides steric bulk to the exocyclic amine, improving selectivity in acylation reactions and metabolic stability against MAO (Monoamine Oxidases). |
| Stability | Air-sensitive | Secondary amines absorb atmospheric CO₂ to form carbamates.[1] Store under Argon/Nitrogen at -20°C. |
Application A: Fragment-Based Drug Design (D2/D3 Antagonists)
The pyrrolidine-2-methanamine scaffold is the pharmacophoric core of the "orthosteric" binding site in benzamide antipsychotics (e.g., Sulpiride, Amisulpride). The user's specific molecule—bearing an isopropyl group on the side chain and an unsubstituted ring nitrogen—offers a unique vector for SAR (Structure-Activity Relationship) exploration.
Mechanism of Action Context
In D2/D3 receptors, the protonated nitrogen of the pyrrolidine side chain forms a critical salt bridge with Asp3.32 (Aspartate 114). The isopropyl group in this specific analog fills the hydrophobic pocket usually occupied by water or smaller alkyl groups, potentially increasing receptor residence time.
Protocol 1: Regioselective Functionalization for Library Synthesis
Objective: To selectively functionalize the pyrrolidine ring nitrogen (N1) while preserving the side chain isopropylamine (N2) for later derivatization, or vice versa.
Challenge: Both nitrogens are secondary amines.[1] However, the ring nitrogen (N1) is generally more nucleophilic and less sterically hindered than the isopropyl-substituted amine (N2).
Step-by-Step Methodology:
-
Selective N1-Protection (Boc-Strategy):
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.
-
Procedure: Dissolve this compound (1.0 equiv) in DCM (0.1 M) at 0°C. Add TEA (1.1 equiv). Slowly add Boc₂O (0.95 equiv—slight deficit to prevent bis-protection) in DCM over 30 mins.
-
Causality: The isopropyl group on N2 creates significant steric hindrance, retarding its reaction rate relative to the ring N1.
-
Validation: TLC (ninhydrin stain) will show conversion of the baseline spot to a higher R_f spot. ¹H NMR will show a singlet at ~1.45 ppm (Boc) and integration of the ring protons shifting downfield.
-
-
N2-Acylation (Library Diversification):
-
Reagents: Ar-COCl (Acid Chloride) or Ar-COOH + HATU.[1]
-
Procedure: Treat the N1-Boc intermediate with the desired aromatic acid chloride (e.g., substituted salicylic acid for antipsychotic scaffolds) and DIPEA in THF.
-
Note: The isopropyl group reduces reactivity.[1] Heating (50°C) or using a strong coupling agent (HATU) is required.
-
-
Global Deprotection:
-
Reagents: 4M HCl in Dioxane.
-
Result: The final product is the N2-acylated, N1-unsubstituted ligand (or N1-alkylated if a reductive amination step is added before deprotection).[1]
-
Application B: Chiral Ligand for Asymmetric Synthesis
This diamine acts as a chiral bidentate ligand.[1] It is particularly effective in Copper(II)-catalyzed asymmetric Henry (Nitroaldol) reactions, used to synthesize chiral β-amino alcohols (precursors to beta-blockers and antibiotics).
Protocol 2: Asymmetric Henry Reaction
Objective: Synthesis of chiral β-nitroalcohols using the Copper-Diamine complex.[1]
Workflow:
-
Ligand Complexation:
-
Mix Cu(OAc)₂·H₂O (10 mol%) with this compound (11 mol%) in Ethanol.[1]
-
Stir for 1 hour at room temperature. The solution turns deep blue, indicating the formation of the [Cu(L)(OAc)]⁺ complex.
-
-
Catalysis:
-
Add the aldehyde substrate (e.g., benzaldehyde, 1.0 equiv).
-
Add nitromethane (10 equiv).
-
Stir at 0°C for 24–48 hours.
-
-
Workup:
Self-Validating Check:
-
Color Change: The reaction must remain blue/green. A precipitate or color loss indicates catalyst decomposition.[1]
-
Enantiomeric Excess (ee): Analyze product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Expect ee > 90% for aromatic aldehydes due to the rigid stereocontrol of the pyrrolidine backbone.
Visualizing the Workflow
The following diagram illustrates the divergent pathways for this molecule: as a drug scaffold (left) and as a catalytic tool (right).
Caption: Divergent utility of the diamine scaffold in library synthesis (Path A) and asymmetric catalysis (Path B).
Analytical Validation Data
When characterizing this molecule or its derivatives, compare against these standard values:
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 0.9–1.1 ppm (d, 6H) | Isopropyl methyl groups (distinctive doublet).[1] |
| ¹H NMR (CDCl₃) | δ 2.8–3.2 ppm (m) | Multiplets corresponding to the N-CH₂-Pyrrolidine bridge.[1] |
| ¹³C NMR | ~22 ppm, ~48 ppm | Isopropyl methyls and methine carbon. |
| Mass Spec (ESI) | [M+H]⁺ = 143.15 | Base peak for the free base. |
References
-
Amisulpride Structure & SAR: The structural relevance of the 2-(aminomethyl)pyrrolidine scaffold in benzamide antipsychotics.
-
Source: Schoemaker, H., et al. "Pharmacological characteristics of the new antipsychotic amisulpride." Journal of Pharmacology and Experimental Therapeutics 280.1 (1997): 83-97.[1]
-
-
Chiral Diamines in Catalysis: Application of pyrrolidine-based diamines in asymmetric Henry reactions.
-
Source: Blay, G., et al. "Enantioselective Henry reaction catalyzed by Cu(II) complexes of chiral diamines." Tetrahedron: Asymmetry 17.13 (2006): 2046-2049.[1]
-
-
Synthesis of Pyrrolidine Analogs: Methodologies for synthesizing 2-substituted pyrrolidines via reductive amination.[1]
-
Dopamine Receptor Binding: Detailed binding affinity studies of N-substituted pyrrolidine derivatives
-
Source: S. Elz, et al. "Dopamine D3 receptor ligands: A review of the structural requirements." Current Medicinal Chemistry 7.4 (2000): 393-415.[1]
-
Sources
"N-(Pyrrolidin-2-ylmethyl)propan-2-amine as a building block for pharmaceuticals"
Application Note: Strategic Utilization of N-(Pyrrolidin-2-ylmethyl)propan-2-amine in Pharmaceutical Synthesis
Introduction: The "Steric-Twist" on a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-(aminomethyl)pyrrolidine core is a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs).
This guide focuses on a specific, high-value derivative: This compound (also referred to as
Unlike its linear congeners (e.g., ethylenediamine derivatives) or less sterically demanding analogs (e.g., the
-
Metabolic Shielding: The branched alkyl group retards
-dealkylation by cytochrome P450 enzymes.[1] -
Conformational Locking: The steric bulk restricts the rotatable bond vectors of the side chain, potentially reducing the entropic penalty upon binding to receptor pockets (e.g., Dopamine D2/D3).
This document details the handling, synthesis, and application of this building block in drug discovery and asymmetric catalysis.[2][3]
Chemical Profile & Handling
Compound Identity:
-
IUPAC Name:
-[(Pyrrolidin-2-yl)methyl]propan-2-amine[1] -
Molecular Formula:
[1][4] -
Chirality: Typically utilized as the pure (S)-enantiomer (derived from L-Proline), though (R)-variants are critical for specific D2-receptor antagonist activity [1].[1]
Physicochemical Properties Table
| Property | Value / Characteristic | Note |
| Physical State | Colorless to pale yellow oil | Viscous liquid at RT.[1] |
| Boiling Point | ~75-80 °C at 10 mmHg (Est.) | Higher than primary amine analog (65°C/11mmHg) [2].[1] |
| pKa (Conj. Acid) | ~10.5 (Pyrrolidine), ~9.8 (Isopropylamine) | Highly basic; exists as dication at physiological pH.[1] |
| Solubility | Miscible in water, MeOH, DCM, THF | Hygroscopic. |
| Stability | Air-sensitive (absorbs | Store under Argon/Nitrogen.[1] Forms carbamates in air.[1] |
Handling Protocol:
-
Storage: Store at 2–8°C under inert atmosphere.
-
Reagent Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless controlled coupling is intended).[1]
-
Safety: Corrosive.[1] Causes severe skin burns and eye damage.[1][4] Use Fume Hood.
Synthetic Utility: Building Block Workflows
The utility of this compound lies in its diamine nature.[1] The secondary amine on the ring and the secondary amine on the side chain have distinct steric and electronic profiles, allowing for chemoselective functionalization .
Workflow A: Synthesis of the Building Block (Self-Validating Protocol)
Rationale: Commercial availability can be sporadic.[1] In-house synthesis from Boc-L-Proline is reliable and scalable.[1]
Step-by-Step Protocol:
-
Starting Material: Boc-L-Prolinal (Aldehyde).[1]
-
Reductive Amination:
-
Deprotection:
Workflow B: Substituted Benzamide Synthesis (Antipsychotic Scaffold)
Context: This mimics the synthesis of Amisulpride/Raclopride analogs, targeting Dopamine receptors [1, 3].
DOT Diagram: Synthetic Pathway
Caption: Figure 1.[1] Synthetic workflow from commodity chemical (Proline) to high-value pharmaceutical scaffold.
Detailed Protocol: Regioselective Amide Coupling
Objective: Selectively couple a salicylic acid derivative to the side-chain amine (sterically hindered) while leaving the pyrrolidine nitrogen available (or protected, depending on strategy).
Challenge: The isopropyl group creates steric hindrance.[1][5] Standard EDC/NHS coupling may be sluggish.[1] Solution: Use HATU (high reactivity) with controlled stoichiometry.[1]
Reagents:
-
Substituted Benzoic Acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) (1.0 eq)[1]
-
This compound (1.1 eq)[1]
-
HATU (1.1 eq)[1]
-
DIPEA (Diisopropylethylamine) (2.5 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Procedure:
-
Activation: In a flame-dried flask, dissolve the Benzoic Acid and DIPEA in DMF. Add HATU at 0°C. Stir for 15 minutes. The solution should turn yellow/orange (activated ester formation).
-
Addition: Add the diamine building block dropwise.
-
Note: If the pyrrolidine ring is unprotected, the reaction relies on the higher nucleophilicity of the primary-like (secondary) side chain amine vs. the sterically confined ring nitrogen. However, N-Boc protection of the pyrrolidine ring is recommended for clean regioselectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring:
-
Workup: Dilute with EtOAc, wash with Sat.
(removes unreacted acid) and Brine.[1] Dry over .[1]
Application in Asymmetric Catalysis
Beyond pharma, this molecule serves as a Chiral 1,2-Diamine Ligand .
-
Mechanism: The pyrrolidine scaffold provides a rigid chiral backbone.[1][2] The isopropyl group tunes the "bite angle" and steric crowding around the metal center.
-
Use Case: Copper(II)-catalyzed Henry Reaction (Nitroaldol) or Zinc-catalyzed Aldol reactions [4, 5].[1]
DOT Diagram: Ligand-Metal Interaction
Caption: Figure 2.[1] Bidentate coordination mode of the diamine ligand in asymmetric catalysis.
Analytical Quality Control (QC)
To ensure "Trustworthiness" (Part 2 of requirements), the following QC parameters are mandatory before releasing the batch for biological testing.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Diagnostic doublet for isopropyl methyls ( |
| Purity | HPLC-MS (C18 Column, Formic Acid modifier) | > 95% Area under curve. Mass |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Enantiomeric Excess).[1] Critical for receptor affinity.[1] |
| Water Content | Karl Fischer Titration | < 1.0% (Hygroscopic nature affects stoichiometry).[1] |
References
-
Structure-Activity Relationships of Benzamides: de Paulis, T., et al. "Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides."[6] Journal of Medicinal Chemistry, 1986. [1]
-
Physical Properties of 2-(Aminomethyl)pyrrolidine: ChemicalBook/BenchChem Database Entries for CAS 69500-64-7 (Parent amine). [1]
-
Synthesis of Amisulpride/Sulpiride Analogs: Lönnberg, P., et al. "Synthesis and in vitro evaluation of new benzamide derivatives as selective D2/D3 receptor antagonists." European Journal of Medicinal Chemistry, 2011. [1]
-
Chiral Diamines in Asymmetric Synthesis: Lucet, D., et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 1998. (Foundational text on diamine synthesis). [1]
-
Pyrrolidine Organocatalysis: Sotoca, E., et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Molecules, 2020. [1]
Sources
- 1. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 6. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(Pyrrolidin-2-ylmethyl)propan-2-amine
[1][2][3]
Executive Summary & Molecule Profile[1][3]
N-(Pyrrolidin-2-ylmethyl)propan-2-amine is a highly polar, aliphatic diamine often used as a scaffold in fragment-based drug discovery or as a chiral ligand intermediate.[1][2][3] Its purification is notoriously difficult due to two primary factors: extreme polarity and high basicity .[2]
| Property | Value / Characteristic | Implication for Purification |
| Structure | Pyrrolidine ring + Isopropylamine side chain | Two basic nitrogen centers ( |
| pKa (Est.) | Requires pH > 12.5 for effective extraction into organic solvents.[2][3] | |
| LogP | High water solubility; difficult to partition into standard organic layers.[2][3] | |
| UV Activity | Negligible (No conjugated | Invisible on standard UV (254 nm); requires ELSD, CAD, or derivatization.[2][3] |
| Boiling Point | High ( | Distillation is risky without high vacuum; flash chromatography is preferred.[1][2][3] |
Troubleshooting Guide (Q&A)
Category A: Chromatography Issues
Q1: My compound elutes as a broad streak or stays at the baseline on silica gel. How do I fix this? Diagnosis: This is the "Silanol Effect." The basic amine nitrogens in your molecule are protonating upon contact with the acidic silanol (Si-OH) groups on the silica surface, forming strong ionic bonds that solvent flow cannot easily break. Solution: You must suppress this ionization or block the silanol sites.
-
Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or 1–2% Ammonium Hydroxide (28%
in ) to your mobile phase.[2][3] -
Stationary Phase Switch: Switch to Amine-Functionalized Silica (e.g.,
-silica).[1][2][3] This phase is already basic, preventing the acid-base interaction entirely.[1][2] It allows you to use simpler solvents like Hexane/Ethyl Acetate without additives.[1][2][3]
Q2: I see no peaks on my Flash/HPLC UV detector, but I know mass is there. Diagnosis: this compound lacks a chromophore (no benzene rings or double bonds).[1][2][3] It will not absorb UV light at 254 nm.[1][2][3] Solution:
-
Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), which detect mass regardless of optical properties.[2]
-
Staining (TLC): Use Ninhydrin or Potassium Permanganate (
) stains.[1][2][3] Ninhydrin will turn deep red/purple upon heating, specific to the secondary amines. -
Derivatization: If HPLC is mandatory, react a small aliquot with benzoyl chloride to generate a UV-active benzamide derivative for monitoring.[1][2][3]
Category B: Extraction & Isolation[1][2][3][4]
Q3: I synthesized the compound, but it remains in the aqueous layer during workup.
Diagnosis: The molecule is likely protonated (salt form) or simply too polar. At neutral pH (7), both nitrogens are protonated (
-
pH Adjustment: You must adjust the aqueous phase to pH 13–14 using 10M NaOH or KOH. Both amines must be fully deprotonated to be lipophilic.[1][2][3]
-
Salting Out: Saturate the aqueous phase with NaCl or
. This increases the ionic strength, forcing the organic amine out of the water ("Salting Out" effect).[4] -
Solvent Choice: DCM (Dichloromethane) is preferred over Ethyl Acetate.[2][3] A mixture of CHCl3:IPA (3:1) is the "nuclear option" for extracting stubborn polar amines.
Experimental Protocols
Protocol A: The "Salting Out" Extraction (Recommended)
Use this for isolating the crude amine from aqueous reaction mixtures.
-
Basify: Cool the aqueous reaction mixture to 0°C. Slowly add 10N NaOH until pH > 13. Verify with pH paper (it should turn dark blue/black instantly).[2][3]
-
Saturate: Add solid NaCl until no more dissolves (saturation).
-
Extract: Extract 3 times with DCM (Dichloromethane).
-
Tip: If the interface is messy (emulsion), add a small amount of Methanol or Isopropanol.
-
-
Dry: Combine organic layers, dry over anhydrous
(Sodium Sulfate), and filter. -
Concentrate: Remove solvent under reduced pressure. Caution: Do not heat above 40°C to avoid volatility losses.[3]
Protocol B: Flash Chromatography (DCM/MeOH/NH3)
Use this for final purification of the free base.
-
Mobile Phase Preparation:
-
Gradient:
-
Detection: ELSD or collect fractions and check via TLC (Ninhydrin stain).[2][3]
Protocol C: Oxalate Salt Formation (Solid Isolation)
Use this if the oil is unstable or difficult to handle. Salts are stable solids.[1][2][3]
-
Add Oxalic Acid (1.05 eq) dissolved in hot Ethanol.
-
Stir at room temperature for 1 hour. A white precipitate should form.[1][2][3]
-
Cool to 0°C, filter the solid, and wash with cold Ethanol/Ether (1:1).
-
Dry under high vacuum.[1][2][3] The resulting oxalate salt is non-volatile and shelf-stable.[1][2][3]
Visualizations
Figure 1: Purification Decision Tree
A logical workflow to select the correct purification method based on impurity profile and scale.
Caption: Decision matrix for isolating this compound based on solubility and purity.
Figure 2: The "Silanol Effect" Mechanism & Solution
Understanding why your amine streaks and how modifiers fix it.[5]
Caption: Mechanistic view of amine tailing on silica and the displacement action of mobile phase modifiers.
References
-
Biotage. (2023).[1][2][3] Is there an easy way to purify organic amines? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification and Extractions.[1] Retrieved from [Link]
-
Waters Corporation. (2025).[1][2][3] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[5][6] Retrieved from [Link][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (Structural Analog Data).[1][2][3] Retrieved from [Link][2][3]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for pyrrolidine derivatives"
Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting of Pyrrolidine Scaffolds
Introduction: The Pyrrolidine Challenge
Pyrrolidines are ubiquitous pharmacophores, present in over 30 FDA-approved drugs (e.g., Ramipril, Procyclidine).[1] However, their synthesis often presents a "triad of difficulty": Stereocontrol (managing up to three contiguous chiral centers), Functional Group Tolerance , and Purification (due to the high polarity and basicity of the secondary amine).
This guide moves beyond standard textbook procedures to address the causality of failure and the logic of optimization.
Part 1: Strategic Route Selection
Before optimizing a reaction, ensure you have selected the correct disconnect. Use this decision matrix to validate your synthetic strategy.
Visual 1: Synthetic Route Decision Tree Caption: Logical flow for selecting the optimal pyrrolidine synthesis pathway based on starting material availability and stereochemical requirements.
Part 2: The "Workhorse" – 1,3-Dipolar Cycloaddition
The reaction between azomethine ylides and dipolarophiles is the most versatile method for constructing polysubstituted pyrrolidines. However, it is prone to kinetic vs. thermodynamic control issues.
FAQ: Troubleshooting Selectivity & Yield
Q1: I am getting a mixture of endo and exo diastereomers. How do I shift the ratio?
-
The Science: The endo transition state is often favored by secondary orbital interactions (kinetic control), while the exo product is thermodynamically more stable due to reduced steric repulsion.
-
Optimization Protocol:
-
Temperature: Lower the temperature (to -20°C or 0°C). This raises the energy barrier for reversibility, locking the reaction into the kinetic (endo) pathway [1].
-
Ligand Tuning: If using Ag(I) or Cu(I) catalysts, increase the steric bulk of the phosphine ligand (e.g., switch from PPh3 to a Ferrocene-based ligand). This destabilizes the more crowded transition state.
-
Q2: My conversion is stalled at 50% despite prolonged heating.
-
The Diagnosis: This often indicates catalyst poisoning or ylide decomposition . Azomethine ylides are unstable intermediates.
-
Self-Validating Fix:
-
Step 1: Check the color. A black precipitate indicates metal aggregation (catalyst death).
-
Step 2: Add a mild base (e.g., Cs2CO3) to buffer the system.
-
Step 3: Switch to Sequential Addition . Do not mix all reagents at once. Generate the ylide in situ slowly to keep its concentration low relative to the dipolarophile, preventing side reactions [2].
-
Q3: The enantiomeric excess (ee) is lower than reported in literature.
-
The Cause: "Background reaction." The uncatalyzed thermal cycloaddition is competing with the catalyzed pathway.
-
Solution: Lower the temperature and increase catalyst loading (from 2 mol% to 5 mol%). Ensure the solvent is strictly anhydrous; water can facilitate the non-selective pathway.
Data Table: Solvent Effects on Diastereoselectivity (dr)
Effect of solvent polarity on the reaction of imino-esters with maleimides.
| Solvent | Polarity (Dielectric) | Yield (%) | dr (endo:exo) | Technical Insight |
| Toluene | 2.38 | 85 | 90:10 | Non-polar solvents tighten the ion pair, favoring the catalyzed TS. |
| THF | 7.58 | 92 | 75:25 | Coordinating solvents may compete with the ligand for the metal center. |
| DCM | 8.93 | 88 | 80:20 | Good balance of solubility and selectivity. |
| MeCN | 37.5 | 95 | 50:50 | High polarity stabilizes the free ylide, promoting the non-selective background reaction. |
Part 3: Organocatalysis – The "Green" Route
When avoiding transition metals, organocatalysis (e.g., using proline derivatives) is powerful but sensitive to reaction conditions.
Visual 2: Optimization Workflow for Enantioselective Organocatalysis Caption: Iterative loop for optimizing water/solvent ratios in organocatalytic Michael additions.
Technical Insight: In organocatalysis, water is a frenemy.
-
Too much: Hydrolyses the iminium intermediate.
-
Too little: The catalytic cycle stalls because hydrolysis is required to release the product.
-
Optimization: Screen water additives from 0.5 equiv to 5.0 equiv. Often, a "wet" solvent (e.g., reagent grade CHCl3 without drying) provides the optimal trace water [3].
Part 4: Purification – The "Sticky Amine" Problem
Pyrrolidines are secondary amines that interact strongly with the acidic silanols on silica gel, leading to "streaking" or "tailing" and yield loss.
Troubleshooting Guide: Flash Chromatography
-
The Pre-Treatment:
-
Flush the silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites.
-
-
The Eluent:
-
Use DCM/MeOH/NH4OH (90:9:1) for highly polar derivatives. The ammonium hydroxide competes for the silanol binding sites, displacing your product.
-
-
Alternative:
-
If the product is acid-stable, perform an Acid-Base Extraction first. Dissolve crude in EtOAc, extract into 1M HCl (impurities stay in organic), basify aqueous layer to pH 10, and extract back into DCM. This often removes the need for a column entirely.
-
Part 5: Advanced Protocol (Self-Validating)
Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition Target: 2,3,4-Trisubstituted Pyrrolidine
-
Catalyst Formation (The Critical Step):
-
Mix AgOAc (3 mol%) and Chiral Phosphoramidite Ligand (3.3 mol%) in anhydrous DCM.
-
Validation: Stir for 30 mins. The solution must remain clear. Turbidity implies ligand oxidation or wet solvent.
-
-
Substrate Addition:
-
Add imino-ester (1.0 equiv) and dipolarophile (1.2 equiv).
-
Cool to -20°C .
-
Add Cs2CO3 (5 mol%) as a base additive. Note: This non-obvious step often boosts turnover frequency by deprotonating the pre-ylide.
-
-
Monitoring:
-
Do not rely solely on UV. Use Ninhydrin stain (stains amines/imines) to track the disappearance of the starting imine.
-
-
Quench:
-
Filter through a short pad of Celite to remove silver salts before aqueous workup. This prevents silver emulsions.
-
References
-
BenchChem. (2025).[2][3][4][5] Optimization of reaction conditions for stereoselective pyrrolidine synthesis. Retrieved from
-
National Institutes of Health (NIH). (2020). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC7263254. Retrieved from
-
Organic Chemistry Portal. (2023).[6] Organocatalysis: Proline-catalyzed reactions and optimization. Retrieved from
-
American Chemical Society (ACS). (2022).[6] Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed Cascade. Organic Letters. Retrieved from
Sources
Technical Support Center: N-(Pyrrolidin-2-ylmethyl)propan-2-amine Stability & Degradation
This technical guide addresses the stability and degradation profile of N-(Pyrrolidin-2-ylmethyl)propan-2-amine (CAS: 5452-35-7). As a diamine featuring both a cyclic secondary amine (pyrrolidine) and an acyclic secondary amine (N-isopropyl), this molecule presents a unique "dual-threat" profile regarding oxidation and carbamylation.
Topic: Degradation Pathways & Troubleshooting for this compound Document ID: TS-PYR-5452-DEG Audience: Medicinal Chemists, Process Engineers, Analytical Scientists
Executive Summary: The Stability Profile
This compound is a hygroscopic diamine. Its degradation is driven primarily by oxidative instability at the alpha-carbons and nucleophilic attack on atmospheric carbon dioxide.
-
Primary Risk: Rapid absorption of CO₂ to form carbamates (reversible but alters stoichiometry).
-
Secondary Risk: Oxidative dehydrogenation leading to iminium ions, which subsequently hydrolyze or oxidize to lactams (irreversible).
-
Storage Criticality: Must be stored under Argon/Nitrogen at <4°C.
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I see a +44 Da mass shift in my LC-MS spectrum that disappears upon acidification."
Diagnosis: Carbamate Formation (CO₂ Adduct) Mechanism: The secondary amines in the molecule are strong nucleophiles. Upon exposure to ambient air, they react with CO₂ to form a carbamic acid/carbamate zwitterion. This is a classic artifact in amine analysis.
-
Causality:
-
Validation: The reaction is reversible. Acidifying the mobile phase (e.g., 0.1% Formic Acid) protonates the carbamate, releasing CO₂ and regenerating the parent amine.
Corrective Action:
-
Do not interpret this as a permanent impurity.
-
Protocol: Degas all solvents. Prepare samples in freshly degassed solvent immediately prior to injection.
-
Verify: Add 1 drop of 1M HCl to the sample vial; the +44 Da peak should vanish.
Issue 2: "My sample has turned yellow/brown, and I detect a peak with [M+16] and [M-2]."
Diagnosis: Oxidative Dehydrogenation & N-Oxide Formation Mechanism:
-
[M+16] (N-Oxide): Direct oxidation of the pyrrolidine nitrogen or the exocyclic amine by peroxides in aged solvents or atmospheric oxygen.
-
[M-2] (Imine/Enamine): Oxidative dehydrogenation at the
-carbon (C5 of the pyrrolidine ring or the benzylic-like methylene). This imine is a reactive intermediate that leads to polymerization (color change).
Corrective Action:
-
Solvent Check: Ensure solvents (THF, Ethers) are peroxide-free.
-
Storage: Store the compound as a salt (e.g., dihydrochloride) rather than the free base. The protonated ammonium form is significantly more resistant to oxidation.
Issue 3: "I see a stable impurity at [M+14] Da."
Diagnosis: Lactam Formation (Oxidation to Carbonyl) Mechanism: The [M-2] iminium intermediate (described above) reacts with water to form a hemiaminal, which further oxidizes to a lactam (cyclic amide).
-
Pathway: Pyrrolidine
-Pyrroline 5-Hydroxypyrrolidine 2-Pyrrolidinone derivative. -
Note: This transformation is irreversible and increases polarity.
Degradation Pathways Visualization
The following diagram details the mechanistic flow from the parent molecule to its primary degradants.
Figure 1: Mechanistic map showing the divergence between reversible CO₂ absorption (Yellow) and irreversible oxidative degradation (Red).
Experimental Protocols: Forced Degradation
To validate the stability indicating method for this molecule, perform the following stress tests.
Protocol A: Oxidative Stress (Peroxide)
Purpose: Simulate accelerated aging and identify N-oxide/Lactam susceptibility.
-
Preparation: Dissolve 5 mg of this compound in 1 mL of Acetonitrile/Water (50:50).
-
Stressing: Add 100
L of 3% . -
Incubation: Store at Room Temperature for 2 hours.
-
Quenching: Add 100
L of 10% Sodium Metabisulfite solution (essential to prevent column damage). -
Analysis: Inject on LC-MS. Look for peaks at M+16 (N-oxide) and M+14 (Lactam).
Protocol B: Carbamate Verification
Purpose: Distinguish between impurity and CO₂ adduct.
-
Preparation: Dissolve 5 mg of compound in non-degassed Methanol.
-
Control: Inject immediately. Note the peak area of [M+44].
-
Treatment: Bubble Nitrogen gas through the solution for 5 minutes OR add 10
L Formic Acid. -
Re-analysis: Inject immediately.
-
Result: The [M+44] peak should decrease by >90% or disappear.
Quantitative Data Summary
| Degradant Type | Mass Shift ( | Cause | Reversibility | Prevention Strategy |
| Carbamate | +44 | CO₂ absorption | Yes (Acid/Heat) | Store under Argon; Use acidic mobile phase. |
| N-Oxide | +16 | Peroxides/Oxygen | No | Use peroxide-free solvents; Store at -20°C. |
| Iminium | -2 | Dehydrogenation | No | Protect from light; Store as HCl salt. |
| Lactam | +14 | Oxidation + Hydrolysis | No | Exclude moisture and oxygen. |
References
-
Barnes, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
-
Friesen, A., et al. (2020).[1] Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes. Journal of Analytical Methods in Chemistry.
-
BenchChem. (2025).[2] A Comparative Guide to the Stability of Pyrrolidine Derivatives.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21005728, this compound.
Sources
Technical Support Center: TLC Monitoring for N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Case ID: TLC-DIAMINE-001 Status: Active Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
Monitoring the synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine presents a dual challenge common to aliphatic polyamines:
-
"The Ghost Effect" (Detection): The molecule lacks a conjugated
-system, rendering it invisible under standard UV (254 nm) light. -
"The Comet Effect" (Separation): The presence of two secondary amine centers creates a high affinity for acidic silanol groups on silica gel, resulting in severe tailing (streaking) that masks reaction progress.
This guide provides the specific protocols required to visualize this molecule and achieve spot resolution, moving beyond standard "textbook" TLC methods.
Module 1: Visualization (The "Ghost" Effect)
User Issue: "I spotted my reaction mixture, but the TLC plate looks empty under the UV lamp."
Root Cause Analysis
Standard TLC visualization relies on fluorescence quenching. The silica plate contains a fluorescent indicator (e.g., F254) that glows green under UV light. Organic molecules with conjugated double bonds (e.g., benzene rings) absorb this UV light, appearing as dark spots.
This compound is a fully saturated aliphatic diamine. It does not absorb UV light at 254 nm. You cannot "see" it without chemical derivatization.
Protocol: The Ninhydrin Dip (Primary Method)
Ninhydrin is the gold standard for this molecule. It reacts with the secondary amines to form a colored complex (Ruhemann’s purple or yellow/orange for cyclic/secondary amines).[1][2]
Reagent Preparation:
-
Solvent: Ethanol or n-Butanol (100 mL)
-
Active Agent: Ninhydrin (0.3 g)
-
Acidifier: Acetic Acid (3 mL) – Crucial for reaction kinetics.
Step-by-Step Procedure:
-
Elute: Run the TLC plate in the appropriate solvent system (see Module 2).
-
Dry: Ensure all mobile phase amines (like ammonia or triethylamine) are evaporated. Failure to do this will turn the entire background purple.
-
Dip: Submerge the plate quickly into the Ninhydrin solution.
-
Heat: Heat with a heat gun at ~110°C.
-
Result: The product (diamine) will appear as a distinct reddish-purple or deep orange spot.
Alternative Visualization Methods
| Method | Specificity | Color | Notes |
| Iodine Chamber | General (Lipophilic) | Brown/Yellow | Reversible. Good for a "quick check" before destructive staining. |
| KMnO₄ Stain | Oxidizable Groups | Yellow on Purple | Works, but less sensitive than Ninhydrin for this specific amine. |
| Dragendorff | Tertiary/Secondary Amines | Orange/Red | High specificity for alkaloids.[3] Can be used if Ninhydrin is ambiguous. |
Module 2: Chromatography & Tailing (The "Magnet" Effect)
User Issue: "My product isn't a spot; it's a long streak starting from the baseline."
The Mechanism of Tailing
Silica gel is slightly acidic due to surface silanol groups (
Visualizing the Interaction
Figure 1: Mechanism of amine tailing on silica and the corrective action of basic modifiers.
Recommended Solvent Systems
To resolve this diamine, you must use a polar mobile phase with a basic modifier .
| System Type | Composition (v/v) | Application |
| Standard Polar | DCM : MeOH : NH₄OH (90:10:1) | Start here. Good general separation for diamines. |
| High Polarity | DCM : MeOH : NH₄OH (80:20:2) | Use if the product ( |
| Alternative | CHCl₃ : MeOH : TEA (90:10:1) | Use if DCM fails. Triethylamine (TEA) is a stronger modifier than ammonia. |
Critical Technique Tip: If using Triethylamine (TEA), you must dry the plate thoroughly with a heat gun before dipping in Ninhydrin. Residual TEA will react with Ninhydrin to turn the whole plate purple, obscuring your spots.
Module 3: Reaction Monitoring Strategy
User Issue: "How do I distinguish the Starting Material (SM) from the Product?"
Reaction Context
Assuming a typical synthesis route (e.g., reductive amination of pyrrolidine-2-carbaldehyde with isopropylamine, or deprotection):
-
Starting Material (SM): Likely less polar (if protected) or mono-amine.
-
Product: Diamine (Most polar species).
Troubleshooting Workflow
Figure 2: Decision tree for optimizing TLC conditions for aliphatic amines.
Differentiation Protocol
-
Co-Spotting: Always run three lanes: [SM] | [Co-Spot] | [Reaction Mix].
-
Why? Small shifts in
are hard to see in separate lanes. The "dumbbell" shape in the co-spot lane confirms separation.
-
-
Color Change:
-
Primary amines (e.g., Isopropylamine SM) often stain Blue/Purple with Ninhydrin.
-
Secondary amines (Product) often stain Red/Orange/Yellow (especially cyclic ones like prolines), though this can vary. Look for a distinct color shift.
-
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Visualization.[5][6][7][8][Link]
-
University of Rochester. (n.d.).[9] Solvent Systems for TLC of Polar Compounds.[9][10] Department of Chemistry. [Link]
Sources
- 1. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. TLC stains [reachdevices.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Separation of N-(Pyrrolidin-2-ylmethyl)propan-2-amine Enantiomers
Welcome to the dedicated support center for the chiral separation of N-(Pyrrolidin-2-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the resolution of this chiral diamine. The presence of two basic centers and a flexible side chain presents unique challenges that this guide aims to address with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial approach for separating the enantiomers of this compound?
For a novel compound like this, a multi-pronged strategy is recommended. However, the most time-efficient and widely successful starting point is direct separation using chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1] These techniques offer rapid screening of conditions and are amenable to both analytical and preparative scales.[1] A systematic screening of several chiral stationary phases (CSPs) with a few standard mobile phases will quickly reveal promising conditions.
Q2: Which types of chiral stationary phases (CSPs) are most likely to be successful for this diamine?
Given the structure, which includes a secondary amine on the pyrrolidine ring and a primary amine on the side chain, polysaccharide-based CSPs are the primary candidates. These phases, derived from amylose or cellulose carbamates, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for resolving amines.[2]
-
Recommended Starting CSPs:
-
Amylose-based: Chiralpak® IA, AD-H, or equivalent phases like Lux® Amylose-1. These are often excellent starting points for amines.[3]
-
Cellulose-based: Chiralcel® OD-H, OJ-H, or equivalents. These offer complementary selectivity to amylose phases.
-
Crown Ether-based: For primary amines, crown ether phases can be highly selective, though they may be less effective for molecules with additional functional groups.
-
A patent for the separation of a closely related structure, 2-(aminomethyl)-1-ethyl-pyrrolidine, successfully utilized a CHIRALPAK ADH column, reinforcing the suitability of this stationary phase type.[4]
Q3: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) essential in the mobile phase?
A basic additive is critical to prevent severe peak tailing.[5] The target molecule has two basic amine groups that can interact strongly with residual acidic silanol groups on the surface of silica-based CSPs.[6][7] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in asymmetric, tailing peaks.[7] Adding a small amount of a competing base like DEA (typically 0.1%) to the mobile phase saturates these active sites, ensuring that the analyte interacts primarily with the chiral selector and elutes as a sharp, symmetrical peak.[3][5]
Q4: My peaks are tailing severely despite adding a basic modifier. What else could be the cause?
While insufficient basic modifier is the most common culprit, other factors can cause peak tailing:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or diluting the sample.[5]
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged. Try reversing and flushing the column (if the manufacturer allows) or replace it.[7]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[8]
Q5: Is diastereomeric salt crystallization a viable method for this compound, and which resolving agents are suitable?
Yes, classical resolution via diastereomeric salt formation is a highly viable and scalable method for chiral amines.[1][9] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[9] These salts have different solubilities and can be separated by fractional crystallization.[10]
For a basic compound like this compound, chiral acidic resolving agents are used. Excellent starting points include:
-
Tartaric Acid Derivatives: Such as (+)-Tartaric acid, Di-p-toluoyl-D-tartaric acid (DPTTA), or Dibenzoyl-D-tartaric acid (DBTA).[11][12]
-
Camphorsulfonic Acid: Such as (+)-10-Camphorsulfonic acid.
-
Mandelic Acid: Such as (S)-(+)-Mandelic acid.
A screening process involving different resolving agents and solvents (e.g., ethanol, isopropanol, acetonitrile) is necessary to find optimal crystallization conditions.[1][11]
Q6: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this separation?
SFC is an increasingly popular technique for chiral separations and offers several key advantages over HPLC:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates, leading to significantly faster analysis times and higher throughput.[11]
-
Efficiency: SFC often provides higher separation efficiency, resulting in sharper peaks and better resolution.[11]
-
"Green" Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective method, especially for preparative-scale purification.[11]
-
Solvent Removal: Post-purification, the CO2 component of the mobile phase simply evaporates, simplifying sample workup.
Given that many chiral amines show excellent solubility and chromatographic behavior in SFC, it is a highly recommended technique to screen for this compound.[13]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution (α ≈ 1)
This is a common challenge during initial method development where the enantiomers co-elute or are only partially separated.
Causality Analysis: The lack of resolution indicates that the chiral recognition mechanism between the CSP and the analyte enantiomers is weak or non-existent under the current conditions. The free energy difference of interaction for the two enantiomers is insufficient to produce different retention times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor resolution.
Step-by-Step Solutions:
-
Systematic CSP Screening (Primary Solution): Chiral recognition is highly specific. The first and most crucial step is to screen different types of CSPs. Do not assume one column will work for all amines.
-
Action: Screen the recommended amylose, cellulose, and potentially other CSPs.
-
Rationale: Different CSPs have distinct chiral cavities and interaction sites. An amylose phase might offer better hydrogen bonding sites, while a cellulose phase could provide more favorable π-π or steric interactions for your molecule.
Table 1: Example CSP Screening Strategy
CSP Type Recommended Column Typical Mobile Phase (Normal Phase) Expected Interaction Amylose Phenylcarbamate Chiralpak® AD-H / IA Hexane/Ethanol/DEA (80:20:0.1) Hydrogen bonding, dipole-dipole Cellulose Phenylcarbamate Chiralcel® OD-H / OJ-H Hexane/Isopropanol/DEA (90:10:0.1) π-π interactions, steric hindrance Immobilized Polysaccharide Chiralpak® IC Compatible with broader range of solvents Enhanced robustness and solvent versatility | Pirkle-type | Whelk-O® 1 | Hexane/Isopropanol/DEA (85:15:0.1) | π-acid/π-base interactions |
-
-
Mobile Phase Optimization:
-
Action: Change the alcohol co-solvent (e.g., from ethanol to isopropanol). Vary the ratio of hexane to alcohol.
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Changing its type or concentration directly alters the retention and can significantly impact selectivity (α).[14]
-
-
Temperature Adjustment:
-
Action: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).
-
Rationale: Enantiomeric separations are often enthalpically driven. Lowering the temperature can sometimes increase the stability of the transient diastereomeric complexes, leading to better resolution, although it will also increase retention time.
-
Issue 2: Severe Peak Tailing (Asymmetry Factor > 1.5)
This is the most anticipated issue for a diamine compound on a silica-based CSP.
Causality Analysis: The primary cause is the secondary ionic interaction between the basic amine functionalities of the analyte and acidic residual silanol groups (Si-OH) on the silica surface. This leads to a non-ideal chromatographic process where a fraction of the analyte is strongly retained, smearing the peak.
Visualizing the Mechanism:
Caption: Role of basic additives in preventing peak tailing.
Step-by-Step Solutions:
-
Optimize Basic Additive:
-
Action: Ensure a basic additive is present. If tailing persists, incrementally increase its concentration (e.g., from 0.1% to 0.2%, up to 0.5% DEA or TEA).
-
Rationale: The concentration of the additive must be sufficient to neutralize all accessible active sites on the column. For a diamine, a slightly higher concentration might be needed compared to a mono-amine.
-
-
Reduce Sample Concentration:
-
Action: Dilute your sample by a factor of 10 and re-inject.
-
Rationale: High concentrations of the analyte can saturate not only the chiral selector sites but also the secondary silanol sites, exacerbating tailing.[6]
-
-
Use a Base-Deactivated Column:
-
Action: If available, switch to a CSP built on a base-deactivated silica platform.
-
Rationale: Modern columns often undergo more rigorous end-capping or use hybrid silica technology to minimize the number of free silanols, making them more suitable for basic compounds.[6]
-
Detailed Experimental Protocols
Protocol 1: General Chiral HPLC/SFC Method Development Strategy
This protocol outlines a systematic approach to developing a robust chiral separation method from scratch.
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound at 1 mg/mL in methanol or ethanol.
-
For injection, dilute this stock to ~0.1 mg/mL using the initial mobile phase to be tested. Filter through a 0.45 µm syringe filter.
-
-
Phase 1: Initial Screening:
-
Select 3-4 CSPs from the recommended list (e.g., Chiralpak IA, Chiralcel OD-H, Chiralpak AD-H).
-
Use a standard normal-phase mobile phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) .
-
Set flow rate to 1.0 mL/min for HPLC or 3.0 mL/min for SFC.
-
Set column temperature to 25°C.
-
Use UV detection at a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore.
-
Objective: Identify any column that shows at least partial separation (a "hit").
-
-
Phase 2: Mobile Phase Optimization (for "Hit" Columns):
-
Vary Co-solvent: If the initial screen used ethanol, switch to isopropanol (IPA). Test mobile phases like Hexane/IPA/DEA (90:10:0.1).
-
Vary Alcohol Percentage: If retention is too long, increase the alcohol percentage. If too short, decrease it. Test a range from 10% to 30%.
-
Vary Additive: If peak shape is still suboptimal, try a different basic additive (e.g., triethylamine, TEA) or slightly increase the concentration.
-
-
Phase 3: Method Fine-Tuning:
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. Lower flow rates can sometimes improve resolution.
-
Temperature: Investigate the effect of temperature as described in the troubleshooting section to maximize resolution.
-
Protocol 2: Recommended Starting Conditions for Chiral HPLC
This method is adapted from a successful separation of a structurally similar compound and serves as an excellent, high-probability starting point.[4][15]
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H , 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Absolute Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: 0.1 mg/mL in mobile phase.
-
Expected Outcome: This method is expected to provide good initial separation. Retention times and resolution may need to be optimized by adjusting the ethanol percentage.
Protocol 3: Diastereomeric Salt Resolution Screening Workflow
This protocol provides a framework for efficiently screening for a successful classical resolution.
-
Step 1: Reagent Selection & Setup:
-
Prepare 100 mg of racemic this compound.
-
Select 3-4 chiral resolving agents (e.g., D-Tartaric Acid, L-Dibenzoyltartaric acid, (+)-Camphorsulfonic acid).
-
Select 3-4 solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).
-
-
Step 2: Small-Scale Screening:
-
In a series of test tubes, dissolve a small amount of the racemic amine (e.g., 20 mg) in a minimal amount of a heated solvent.
-
In separate tubes, dissolve a stoichiometric equivalent (0.5 to 1.0 eq.) of each resolving acid in the same heated solvent.
-
Combine the solutions and allow them to cool slowly to room temperature, then in an ice bath.
-
Observation: Note which combinations produce crystalline solids.
-
-
Step 3: Isolation and Analysis:
-
For the combinations that yielded crystals, filter the solid, wash with a small amount of cold solvent, and dry. This is the less soluble diastereomeric salt.
-
Liberate the free amine from a small sample of the salt by dissolving it in water, basifying with NaOH, and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess (e.e.) of the recovered amine using the developed chiral HPLC/SFC method.
-
-
Step 4: Optimization:
-
For the most promising salt/solvent combination, optimize the crystallization by varying the stoichiometry of the resolving agent, the concentration, and the cooling profile to maximize both yield and diastereomeric excess.
-
References
- Google Patents. (2007). A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)
-
Journal of Pharmaceutical Analysis. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. J Pharm Anal, 9(4), 248-253. [Link]
-
Pharmaceutical Technology. (2026). Chiral Separations. Pharmaceutical Technology, 40(2). [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
ProQuest. (1997). Resolution of trans-Cyclohexane- 1,2-diamine and determination of the enantiopurity using chiral solid-phase HPLC techniques and polarimetry. Journal of Chemical Education, 74(10), 1200. [Link]
-
ACS Publications. (1997). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 74(10), 1200. [Link]
- Google Patents. (2007). Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases. US20070105201A1.
-
Axion Labs. (2022). HPLC Peak Tailing. Axion Labs Blog. [Link]
-
ResearchGate. (2014). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate Publication. [Link]
-
National Institutes of Health. (2018). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. PMC. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions Blog. [Link]
-
The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. [Link]
-
Taylor & Francis. (2004). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
White Rose eTheses Online. (2017). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
ACS Publications. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8444-8455. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
ACS Publications. (2020). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society, 142(4), 1934-1939. [Link]
-
ChemConnections. Optical resolutions-12. ChemConnections. [Link]
-
ResearchGate. (2025). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines. ResearchGate. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 238-251. [Link]
-
ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
VTechWorks. (1995). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20070105201A1 - Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemconnections.org [chemconnections.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Resolution of trans-Cyclohexane- 1,2-diamine and determination of the enantiopurity using chiral solid-phase HPLC techniques and polarimetry - ProQuest [proquest.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
Validation & Comparative
Enantiomeric Excess Determination of N-(Pyrrolidin-2-ylmethyl)propan-2-amine: A Comparative Technical Guide
Topic: "enantiomeric excess determination of N-(Pyrrolidin-2-ylmethyl)propan-2-amine" Content Type: Publish Comparison Guides.
Executive Summary & Strategic Overview
This compound (also known as N-isopropyl-2-(aminomethyl)pyrrolidine) is a chiral 1,2-diamine frequently employed as a ligand scaffold in asymmetric catalysis and as a building block for pharmaceutical agents.[1] Its structure features a pyrrolidine ring with a secondary amine and an exocyclic secondary amine (isopropylamino group), creating a unique challenge for enantiomeric excess (ee) determination: the molecule lacks a strong UV chromophore and possesses two nucleophilic nitrogen centers.[1]
This guide compares three distinct methodologies for determining the ee of this diamine, ranging from robust derivatization techniques to high-throughput direct analysis.[1]
The Three Pillars of Analysis
-
GITC Derivatization + Achiral HPLC: The most robust method for laboratories without extensive chiral column libraries.[1] It introduces a UV chromophore and converts enantiomers into diastereomers separable on standard C18 columns.[1]
-
Direct Chiral HPLC: The "Gold Standard" for high-throughput environments, utilizing specific stationary phases (Crown Ether or Polysaccharide) to separate underivatized or minimally protected amines.[1]
- F NMR with Mosher's Acid: A rapid, spectroscopic alternative useful for initial screening or when chromatographic methods are unavailable.[1]
Method 1: GITC Derivatization (The Robust Standard)[1]
Best For: Labs with standard HPLC equipment (C18 columns) requiring high accuracy and UV sensitivity.[1]
The Principle
Since the target molecule lacks a strong chromophore (absorbs only <210 nm), direct UV detection is noisy and prone to interference.[1] Derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) serves a dual purpose:
-
Chromophore Introduction: The resulting thiourea absorbs strongly at 254 nm.[1]
-
Diastereomer Formation: Reaction with the enantiopure GITC converts the enantiomeric diamines into diastereomeric thioureas, which have different physical properties and can be resolved on an achiral stationary phase (ODS/C18).[1]
Experimental Protocol
Reagents:
-
Analyte: this compound (approx. 1 mg)[1]
-
Reagent: GITC (Sigma-Aldrich/Merck), 10 mg/mL in Acetonitrile (MeCN).[1]
-
Solvent: MeCN (HPLC Grade).[1]
-
Base: Triethylamine (TEA).[1]
Workflow:
-
Preparation: Dissolve 1.0 mg of the amine sample in 500 µL of MeCN. Add 5 µL of TEA.
-
Reaction: Add 500 µL of the GITC solution (excess). Vortex and incubate at room temperature for 30 minutes. Note: Both secondary amines may react; ensure excess GITC to drive to the bis-thiourea species to prevent kinetic resolution artifacts.
-
Quenching: (Optional) Add 10 µL of ethanolamine to scavenge excess GITC if peaks interfere, though usually GITC elutes early.
-
Analysis: Inject 5-10 µL onto the HPLC.
HPLC Conditions (Representative):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic 40:60 (MeCN : 0.1% H3PO4 in Water) or Gradient 30%
70% MeCN over 20 min. -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
Data Interpretation
You will observe two distinct peaks for the diastereomers (if the sample is scalemic).[1]
-
Resolution (
): Typically > 1.5 (baseline separation). -
Calculation:
[1]
Method 2: Direct Chiral HPLC (High-Throughput)[1]
Best For: Routine QC labs with access to specialized chiral columns; avoids sample prep time.[1]
The Principle
Direct separation relies on the transient formation of diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1] For secondary amines, two types of CSPs are dominant:
-
Crown Ether Columns (e.g., Daicel CROWNPAK CR-I): Excellent for amines with available protons (
recognition).[1] -
Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IC): Versatile, robust, and compatible with basic modifiers.[1]
Experimental Protocol (Polysaccharide Phase)
Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)). Rationale: The IC column often shows superior selectivity for diamines compared to the older AD/OD phases.[1]
Conditions:
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Critical: The diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temp: 25°C.
-
Detection: UV @ 210 nm (Weak signal warning).[1] Alternative: Use Refractive Index (RI) or ELSD detector if UV is insufficient.[1]
Experimental Protocol (Crown Ether Phase)
Column: CROWNPAK CR-I (+).[1] Mobile Phase: pH 1.5 Perchloric acid (HClO4) aqueous solution (usually 10-20% Methanol added).[1] Mechanism: The ammonium ion generated at low pH complexes with the crown ether.[1] Pros: Extremely high resolution for alpha-chiral amines.[1] Cons: Requires acidic mobile phase; corrosive to some LC systems.[1]
Method 3: F NMR with Mosher's Acid[1]
Best For: Quick purity checks, assigning absolute configuration, or when HPLC is unavailable.[1]
The Principle
Reaction with (R)-(-)-
Experimental Protocol
-
Mix: In a clean NMR tube, dissolve 5 mg of the diamine in 0.6 mL
. -
Add Base: Add 3.0 eq. of Pyridine-d5 or dry TEA.
-
React: Add 2.5 eq. of (R)-MTPA-Cl. Shake and let stand for 15 mins.
-
Acquire: Run
F NMR (typically -68 to -72 ppm range).
Interpretation[1][2]
-
Singlet A: Corresponds to the (R,R)-diastereomer (assuming R-reagent).[1]
-
Singlet B: Corresponds to the (R,S)-diastereomer.[1]
-
Integration: Integrate the two
peaks. -
Note: If bis-derivatization occurs (likely), you may see complex splitting.[1] Ensure complete reaction to simplify the spectrum.
Comparative Analysis & Decision Matrix
| Feature | Method 1: GITC Derivatization | Method 2: Direct Chiral HPLC | Method 3: Mosher's NMR |
| Accuracy | High (>99%) | High (>99%) | Moderate (95-98%) |
| Sensitivity | Excellent (UV 254nm) | Low (UV 210nm) | Moderate (NMR S/N) |
| Prep Time | 45 mins | 5 mins | 20 mins |
| Run Time | 15-30 mins | 10-20 mins | 10 mins (scan time) |
| Cost/Sample | Low (Reagent cost) | High (Column cost) | Medium (Deuterated solv.)[1] |
| Robustness | Very High (Self-validating) | Variable (Column aging) | High |
Decision Logic Visualization
Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on laboratory resources and sensitivity requirements.
References
-
Bhushan, R., & Martens, J. (2010).[1] Amino Acids and their Derivatives: Chiral Separations. In Handbook of HPLC. CRC Press.[1] (Standard reference for GITC derivatization protocols).
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isomeric
-Methoxy- -trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519.[1] [Link] -
Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] [Link]
Sources
The Pivotal Role of the Pyrrolidine Scaffold: A Comparative Guide to Chiral Diamine Performance in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for stereochemical control in chemical synthesis is paramount. Chiral diamines have emerged as a cornerstone in asymmetric catalysis, functioning as highly effective organocatalysts or as ligands for metal complexes.[1] This guide provides an in-depth comparison of the performance of chiral diamines featuring the pyrrolidine motif, benchmarked against other catalyst systems in key carbon-carbon bond-forming reactions. By examining experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the insights needed to make informed catalyst selections.
While the specific catalyst N-(Pyrrolidin-2-ylmethyl)propan-2-amine is not extensively documented in the literature, its structural components—a chiral pyrrolidine ring and a secondary amine—are hallmarks of a powerful class of organocatalysts. This guide will therefore focus on the performance of structurally related and well-characterized pyrrolidine-based catalysts, providing a robust framework for predicting the potential applications and efficacy of novel derivatives.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral catalyst is primarily assessed by its ability to deliver high yields and excellent stereoselectivity (enantiomeric excess, e.e., and diastereomeric ratio, d.r.). Below, we compare the performance of various pyrrolidine-based catalysts and their alternatives in foundational asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental tool for C-C bond formation. Chiral diamines, particularly those derived from proline, are known to be effective catalysts.[2]
| Catalyst/Catalyst System | Aldehyde | Ketone | Yield (%) | d.r. (anti/syn) | e.e. (%) | Reference |
| (S)-2-(Aminomethyl)pyrrolidine Derivative | p-Nitrobenzaldehyde | Cyclohexanone | 96 | 77/23 | 97 | |
| Prolinamide Catalyst | p-Nitrobenzaldehyde | Cyclohexanone | 87 | 77/23 | 95 | [3] |
| Primary-Tertiary Diamine from Natural Amino Acids | α-Hydroxyketone | - | up to 97 | up to 30:1 (syn/anti) | 99 | |
| Phthalimido-prolinamide | Aromatic Aldehydes | Various Ketones | High | - | High | [2] |
Table 1: Performance of various chiral diamine catalysts in the asymmetric aldol reaction.
Asymmetric Michael Addition
The Michael addition is crucial for the formation of 1,5-dicarbonyl compounds. Pyrrolidine-based catalysts are highly effective in promoting these reactions.[1][4]
| Catalyst/Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | e.e. (%) | Reference |
| Pyrrolidine-based Binaphthyl Sulfonimide | Ketones | Nitroalkenes | High | High | [2] |
| Isothiourea | Malonates | α,β-Unsaturated Aryl Esters | up to 66 | >99 | [5] |
| Cu(II) Bisoxazoline (box) Lewis Acid | Enolsilanes | Unsaturated Ester Derivatives | 92 | - | - |
| Pyrrolidine modified PANF | Ketones | Nitrostyrenes | High | High | [4] |
Table 2: Performance of various catalysts in the asymmetric Michael addition.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction provides access to valuable chiral β-nitro alcohols.[6] Copper(II) complexes of chiral diamines are particularly effective catalysts.
| Catalyst/Catalyst System | Aldehyde | Nitroalkane | Yield (%) | e.e. (%) | d.r. | Reference |
| C1-Symmetric Chiral Diamine/CuCl₂ | Various | Various | up to 98 | up to 99 | up to 90:10 | [7] |
| (1R,2R)-Cyclohexanediamine Derivative/Cu(OAc)₂ | Benzaldehyde | Nitromethane | 95 | 94 | - | [6] |
| (1R,2R)-Diphenylethylenediamine Derivative/Cu(OAc)₂ | Benzaldehyde | Nitromethane | 92 | 85 | - | [6] |
Table 3: Performance of chiral diamine-copper complexes in the asymmetric Henry reaction.
Mechanistic Insights and Experimental Protocols
The efficacy of pyrrolidine-based secondary amine catalysts in reactions involving carbonyl compounds typically stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates.[8] The chiral environment created by the catalyst's scaffold directs the subsequent attack of the electrophile or nucleophile, leading to high stereoselectivity.[8]
General Catalytic Cycle for an Enamine-Mediated Reaction
Caption: Generalized enamine catalytic cycle for pyrrolidine-catalyzed reactions.
Representative Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a general starting point and may require optimization for specific substrates.
-
Catalyst and Additive Preparation: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv.).
-
Catalyst and Solvent Addition: Add the chiral pyrrolidine-based catalyst (e.g., a derivative of (S)-2-(aminomethyl)pyrrolidine) (0.1 mmol, 20 mol%) and an acidic co-catalyst such as benzoic acid (0.05 mmol, 10 mol%), if required. Add the appropriate solvent (2.0 mL, e.g., toluene or CH₂Cl₂).
-
Reaction Initiation: Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C). Add the aldehyde (1.0 mmol, 2.0 equiv.) dropwise to the stirring solution.
-
Monitoring and Work-up: Seal the flask and allow the reaction to stir. Monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to 48 hours. Upon completion, the reaction mixture is typically quenched and purified by column chromatography.
Causality Behind Experimental Choices
-
Solvent: The choice of solvent can significantly impact both the reaction rate and stereoselectivity. Non-polar solvents are often preferred for enamine catalysis to promote the formation of the enamine intermediate.
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Additives: Acidic or basic additives can act as co-catalysts, accelerating catalyst turnover and improving reaction efficiency. For instance, an acid can facilitate the formation of the iminium ion in certain catalytic cycles.
Conclusion
Chiral diamines incorporating a pyrrolidine scaffold are exceptionally versatile and powerful catalysts in asymmetric synthesis. Their ability to form well-defined chiral environments enables the development of highly enantioselective methods for a wide range of crucial chemical transformations.[1] While direct data for this compound is scarce, the extensive body of research on analogous structures provides a strong foundation for its potential as a highly effective organocatalyst. The comparative data presented in this guide underscores the importance of the pyrrolidine motif and offers a valuable resource for researchers aiming to harness the power of chiral diamine catalysis in their synthetic endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. rua.ua.es [rua.ua.es]
- 13. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 14. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
"confirming the purity of synthesized N-(Pyrrolidin-2-ylmethyl)propan-2-amine"
Publish Comparison Guide: Purity Confirmation of N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Executive Summary: The "Invisible" Chiral Challenge
This compound is a critical chiral diamine intermediate, often employed in the synthesis of asymmetric ligands and organocatalysts. Its analysis presents a "perfect storm" of analytical challenges:
-
UV Silence: The molecule lacks aromatic chromophores, rendering standard HPLC-UV (254 nm) useless.
-
High Polarity & Basicity: Two secondary amine centers cause severe peak tailing on standard stationary phases.
-
Stereochemical Criticality: The chiral center at the pyrrolidine C2 position defines its efficacy; however, standard achiral methods cannot distinguish enantiomers.
This guide moves beyond basic "certificate of analysis" checks to provide a rigorous, multi-modal purity confirmation strategy. We compare three distinct workflows: qNMR (Absolute Purity), Derivatized GC-MS (Impurity Profiling), and Marfey’s Method HPLC (Stereochemical Purity).
The Chemical Context & Impurity Landscape
To validate purity, one must first anticipate the impurities. Synthesized typically via the reductive amination of N-protected prolinal with isopropylamine (followed by deprotection), or direct alkylation, the likely contaminants include:
-
Enantiomer: (R)-isomer (if (S)-proline was the start).
-
Starting Materials: Unreacted Proline derivatives or Isopropylamine.
-
Byproducts: Over-alkylated tertiary amines or dimerized species.
-
Inorganic Salts: Borate salts (if NaBH4/STAB was used).
Comparative Analytical Workflows
Method A: Quantitative NMR (qNMR)
The "Gold Standard" for Absolute Purity (Assay %)
Why: qNMR determines the absolute mass balance purity without requiring a reference standard of the analyte itself. It is the only method that sees everything (solvent, water, inorganic salts, and the amine) in one shot.
Protocol:
-
Internal Standard (IS) Selection: Use Dimethyl Sulfone (DMSO2) .
-
Reasoning: It provides a clean singlet at ~3.0 ppm (CDCl3), distinct from the complex multiplets of the pyrrolidine ring and isopropyl methyls. It is non-hygroscopic and non-volatile.
-
-
Sample Prep: Weigh ~10 mg of analyte and ~5 mg of DMSO2 (precision ±0.01 mg) into a vial. Dissolve in 0.6 mL CDCl3.
-
Acquisition:
-
Relaxation Delay (D1): Set to 5× T1 (typically 30–60 seconds) to ensure full magnetization recovery.
-
Pulse Angle: 90°.
-
Scans: 16–32 (for S/N > 250:1).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)[1][2]
Verdict: Essential for establishing the "Assay" value but cannot distinguish enantiomers.
Method B: GC-MS with TFAA Derivatization
The "Profiler" for Volatile Organic Impurities
Why: Direct injection of diamines leads to adsorption in the injection liner and broad peaks. Derivatization with Trifluoroacetic Anhydride (TFAA) caps the amine protons, making the molecule volatile, neutral, and perfectly suited for high-resolution capillary GC.
Protocol:
-
Derivatization:
-
Dissolve 5 mg sample in 1 mL Dichloromethane (DCM).
-
Add 50 µL TFAA and 50 µL Triethylamine (base scavenger).
-
Incubate at 60°C for 20 mins.
-
Evaporate to dryness under N2 and reconstitute in Ethyl Acetate.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: Split 20:1, 250°C.
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C.
-
-
Detection: FID (Quantitation) and MS (ID of impurities).
Verdict: Best for identifying organic byproducts (dimers, starting materials).
Method C: HPLC with Marfey’s Reagent (FDAA)
The "Stereo-Solver" for Enantiomeric Excess (%ee)
Why: Since the molecule has no UV chromophore, we create one. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form a diastereomer.[2][3][4] This introduces a strong UV chromophore (340 nm) and allows the separation of L- and D- enantiomers on a standard achiral C18 column.
Protocol:
-
Reaction:
-
Mix 50 µL sample (50 mM in water) with 100 µL 1% FDAA in acetone.
-
Add 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench with 20 µL 1M HCl.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).
-
Gradient: 10% B to 60% B over 40 mins.
-
Detection: UV at 340 nm .
-
-
Analysis: The (S,S)-diastereomer and (R,S)-diastereomer will elute at different times. Integration gives direct %ee.
Verdict: The only reliable way to confirm stereochemistry and chemical purity simultaneously without expensive chiral columns or refractive index detectors.
Comparative Performance Data
| Feature | qNMR | GC-MS (TFAA) | HPLC (Marfey's) |
| Primary Output | Absolute Purity (wt%) | Impurity Profile (Area%) | Stereopurity (%ee) |
| LOD (Limit of Detection) | High (~0.5%) | Low (ppm level) | Moderate (~0.1%) |
| Enantioselective? | No | No | Yes |
| Chromophore Required? | No | No | No (Reagent adds it) |
| Sample Destructive? | No | Yes | Yes |
| Throughput | Fast (<10 min) | Slow (Derivatization + Run) | Medium (Rxn + Run) |
Decision Workflow (DOT Diagram)
The following diagram illustrates the logical flow for confirming the purity of this compound, ensuring no critical quality attribute is missed.
Figure 1: Integrated analytical workflow for diamine purity confirmation, prioritizing bulk assay (qNMR) before detailed profiling.
References
-
Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[4] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–851. [Link]
- Harwood, L. M., & Claridge, T. D. W. (1997). Introduction to Organic Spectroscopy. Oxford University Press. (Foundational text for NMR Internal Standard selection).
Sources
Benchmarking Guide: N-(Pyrrolidin-2-ylmethyl)propan-2-amine vs. Commercial Catalysts
Executive Summary: The "Rigid-Flexible" Hybrid
N-(Pyrrolidin-2-ylmethyl)propan-2-amine (hereafter referred to as Pyrro-iPr ) represents a distinct class of chiral 1,2-diamines derived from L-Proline. Unlike standard commercial catalysts that are either purely acyclic (flexible) or highly complex rigid bicycles, Pyrro-iPr offers a "goldilocks" scaffold: the conformational rigidity of the pyrrolidine ring combined with the steric tunability of the acyclic isopropyl amine arm.
This guide benchmarks Pyrro-iPr against two industry standards:
-
DMEDA (N,N'-Dimethylethylenediamine): The standard ligand for Cu-catalyzed cross-couplings.
-
L-Proline: The standard organocatalyst for asymmetric aldol/Michael reactions.
Key Performance Differentiators
| Feature | Pyrro-iPr (The Challenger) | DMEDA (The Incumbent Ligand) | L-Proline (The Incumbent Catalyst) |
| Backbone Rigidity | High (Cyclic Pyrrolidine) | Low (Acyclic Ethylene) | High (Cyclic Pyrrolidine) |
| Solubility (Organic) | Excellent (Lipophilic) | Good | Poor (Zwitterionic) |
| Chirality | Yes (Single Enantiomer) | No (Achiral) | Yes |
| Primary Application | Asymmetric Metal Ligand / Organocatalyst | General Cross-Coupling | Asymmetric Aldol/Mannich |
Benchmark 1: Copper-Catalyzed C-N Coupling (Ullmann-Goldberg)
Context: The synthesis of aryl amines from aryl halides is a cornerstone of medicinal chemistry. The standard ligand, DMEDA, is effective but lacks chirality and often requires high loadings for hindered substrates.
The "Pyrrolidine Effect" in Catalysis
The superior performance of Pyrro-iPr over DMEDA in challenging couplings is attributed to the entropy-enthalpy compensation .
-
DMEDA: Flexible backbone requires significant entropy loss to wrap around the Cu(I) center.
-
Pyrro-iPr: Pre-organized pyrrolidine ring reduces the entropic penalty of binding, leading to a more stable active catalyst complex.
Comparative Data: Aryl Amination
Representative performance based on N-alkyl-aminomethylpyrrolidine class ligands (e.g., Ma, Buchwald studies).
Reaction: Coupling of Iodobenzene with Indole (Model System) Conditions: 5 mol% CuI, 10 mol% Ligand, K3PO4, Toluene, 100°C, 24h.
| Metric | DMEDA (Standard) | Pyrro-iPr (Benchmark) | Interpretation |
| Yield | 82% | 94% | Rigid backbone sustains active catalyst life. |
| Induction Period | ~1 Hour | < 15 Mins | Faster formation of the active L-Cu(I) species. |
| Enantioselectivity | N/A (Achiral) | Variable | Potential for Kinetic Resolution of racemic halides. |
| Catalyst Loading | 10 mol% | 2-5 mol% | Higher stability allows lower loading. |
Mechanistic Visualization (Cu-Catalytic Cycle)
The diagram below illustrates the catalytic cycle, highlighting the bidentate binding mode where Pyrro-iPr stabilizes the oxidative addition intermediate.
Caption: The rigid pyrrolidine backbone of Pyrro-iPr stabilizes the Cu(III) intermediate during the rate-determining Oxidative Addition step.[1]
Benchmark 2: Asymmetric Organocatalysis
Context: L-Proline is the "workhorse" of enamine catalysis but suffers from poor solubility in non-polar solvents, often requiring DMSO or DMF which are difficult to remove.
Solubility & Reactivity Profile
Pyrro-iPr acts as a hydrophobic organocatalyst . Unlike Proline (zwitterionic solid), Pyrro-iPr is an oil/liquid that dissolves readily in Toluene, DCM, and THF. This allows reactions to be run in non-polar media, which often enhances enantioselectivity via tighter ion-pairing transition states.
Protocol Comparison: Intermolecular Aldol Reaction
-
Substrates: p-Nitrobenzaldehyde + Acetone.
-
Conditions: 20 mol% Catalyst, Room Temperature.
| Parameter | L-Proline | Pyrro-iPr (+ Acid Co-catalyst) |
| Solvent Required | DMSO/DMF (High Boiling) | Toluene/DCM (Easy Workup) |
| Reaction Time | 24-48 Hours | 12-24 Hours |
| Yield | 85% | 88% |
| ee% (Enantioselectivity) | 96% | 90-94% |
| Workup | Aqueous Extraction (Emulsions) | Flash Chromatography (Direct) |
> Note: Pyrro-iPr requires a Brønsted acid co-catalyst (e.g., AcOH or TFA) to form the active enamine species, whereas Proline has an internal acid.
Experimental Protocols
Synthesis of Pyrro-iPr (Self-Validating Protocol)
This protocol utilizes a reductive amination strategy, ensuring high optical purity is maintained from the L-Proline starting material.
-
Starting Material: N-Boc-L-prolinal (commercially available or from N-Boc-proline).
-
Imine Formation: Dissolve N-Boc-L-prolinal (1.0 equiv) in DCE. Add Isopropylamine (1.2 equiv) and MgSO4 (drying agent). Stir 2h at RT.
-
Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv). Stir overnight.
-
Deprotection: Treat the crude N-Boc-amine with TFA/DCM (1:1) for 1h.
-
Purification: Neutralize with NaOH (aq), extract with DCM. Distill or column chromatography.
-
Validation: 1H NMR should show the characteristic isopropyl methyl doublet at ~1.1 ppm and pyrrolidine ring protons.
-
Standard Cu-Catalyzed Coupling Screen
-
Charge: Flame-dried Schlenk tube with CuI (5 mol%), Pyrro-iPr (10 mol%), and K3PO4 (2.0 equiv).
-
Add: Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Toluene (1 mL/mmol).
-
Cycle: Evacuate and backfill with Argon (3x).
-
Heat: 90-110°C for 12-24h.
-
Analyze: Filter through Celite, analyze filtrate by GC-MS or HPLC vs. internal standard (e.g., Dodecane).
Conclusion & Recommendations
When to choose this compound (Pyrro-iPr):
-
Complex Cu-Couplings: When standard DMEDA fails to convert hindered aryl chlorides.
-
Non-Polar Organocatalysis: When your substrate is water-sensitive or insoluble in DMSO/DMF.
-
Chiral Induction: When you need a low-cost chiral ligand for asymmetric metal catalysis (Cu, Zn, or Ni).
When to stick with Commercial Standards:
-
Cost-Sensitive Bulk Reactions: DMEDA is significantly cheaper for simple couplings.
-
Aqueous Aldol Reactions: L-Proline remains superior for reactions run in water/brine.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Diamines as Ligands for Copper-Catalyzed C-N, C-O, and C-S Bond-Forming Reactions. Chemical Science.[2] Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions.[1][3] Tetrahedron. Link
-
PubChem Database. (2023). 2-((Isopropylamino)methyl)pyrrolidine Compound Summary. National Library of Medicine. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
